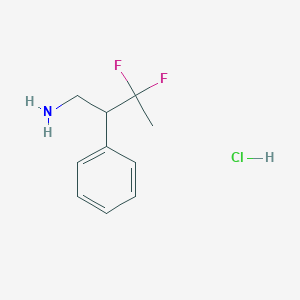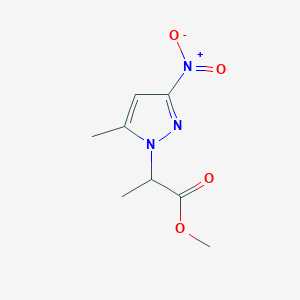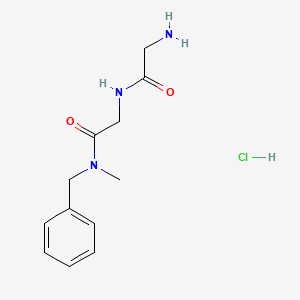
3,3-Difluoro-2-phenylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is a chemical compound with the CAS Number 2230799-93-4 . It has a molecular weight of 221.68 . The IUPAC name for this compound is 3,3-difluoro-2-phenylbutan-1-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is 1S/C10H13F2N.ClH/c1-10(11,12)9(7-13)8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3,3-Difluoro-2-phenylbutan-1-amine hydrochloride is a powder that is stored at room temperature . The compound’s molecular weight is 221.68 .Aplicaciones Científicas De Investigación
Chemical Structure Studies
- Complex Formation with Proton Donors : Research shows that compounds similar to 3,3-Difluoro-2-phenylbutan-1-amine hydrochloride can form complexes with aromatic NH and OH proton donors, indicating potential for studying molecular interactions and structures (Castaneda, Denisov, & Schreiber, 2001).
Synthetic Chemistry
- Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of α-branched amines, which is crucial in creating enantiomerically enriched chemical compounds (Wangweerawong, Bergman, & Ellman, 2014).
- Amination Reactions : Studies have explored its use in amination reactions, demonstrating its versatility in organic synthesis (George & Lappert, 1969).
- Synthesis of Bioactive Molecules : It serves as an intermediate for synthesizing various biologically active molecules, highlighting its pharmaceutical significance (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Coordination Chemistry
- Metal Coordination Polymers : The compound is used in preparing metal coordination polymers, which are essential for studying material science and inorganic chemistry (Perdih, 2016).
Pharmaceutical Chemistry
- Synthesis of Pharmaceutical Intermediates : Research includes synthesizing pharmaceutical intermediates using this compound, which is fundamental in drug development and medicinal chemistry (Buss, Coe, & Tatlow, 1997).
Analytical Chemistry
- Potentiometric Titration in Non-aqueous Media : The compound has been used in the potentiometric titration of primary amines in non-aqueous media, offering insights into analytical methodologies (Kocaoba, Aydogan, & Afşar, 2008).
Enzymatic Studies
- Enzymatic Hydrolysis Studies : It has been involved in studies of enzymatic hydrolysis, demonstrating its relevance in biochemistry and enzymology (Ayi, Guedj, & Septe, 1995).
Organic Fluorine Chemistry
- Organic Fluorine Chemistry Applications : The compound is significant in organic fluorine chemistry, contributing to the development of fluorinated compounds and materials (Scherer, Yamanouchi, & Onox, 1990).
Green Chemistry
- Green Chemistry Synthesis : Research includes environmentally-friendly synthesis approaches using this compound, aligning with the principles of green chemistry (Paleta, Volkov, & Hetflejš, 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
3,3-difluoro-2-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-10(11,12)9(7-13)8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLJMWJEUHILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)C1=CC=CC=C1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)

![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2419648.png)
![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)

![5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419651.png)
![4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2419652.png)




![2-Chloro-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2419666.png)
![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)